molecular formula C16H32N2O4 B133862 1,6-Bis(tert-butoxycarbonylamino)hexane CAS No. 16644-54-5

1,6-Bis(tert-butoxycarbonylamino)hexane

Cat. No.: B133862
CAS No.: 16644-54-5
M. Wt: 316.44 g/mol
InChI Key: VDSMPNIBLRKWEG-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to a hexane backbone. It is commonly used in organic synthesis, particularly in the protection of amine groups.

Preparation Methods

1,6-Bis(tert-butoxycarbonylamino)hexane can be synthesized through a multi-step process involving the protection of 1,6-hexanediamine. The synthetic route typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated equipment and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1,6-Bis(tert-butoxycarbonylamino)hexane undergoes various chemical reactions, primarily involving the deprotection of the Boc groups and subsequent functionalization of the amine groups. Some common reactions include:

Scientific Research Applications

1,6-Bis(tert-butoxycarbonylamino)hexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,6-Bis(tert-butoxycarbonylamino)hexane primarily involves the protection and deprotection of amine groups. The Boc groups provide steric hindrance and electronic effects that prevent the amine groups from participating in unwanted reactions. Upon deprotection, the free amine groups can engage in various chemical transformations, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

1,6-Bis(tert-butoxycarbonylamino)hexane can be compared with other similar compounds, such as:

This compound is unique due to its specific chain length and the presence of two Boc groups, making it particularly useful in applications requiring selective protection of amine groups.

Properties

IUPAC Name

tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12-18-14(20)22-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSMPNIBLRKWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383024
Record name 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16644-54-5
Record name 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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